molecular formula C8H15NO2 B042408 Ethyl 4-piperidinecarboxylate CAS No. 1126-09-6

Ethyl 4-piperidinecarboxylate

Cat. No. B042408
M. Wt: 157.21 g/mol
InChI Key: RUJPPJYDHHAEEK-UHFFFAOYSA-N
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Patent
US05242924

Procedure details

55 mmoles of 6-methyl-3-chloropyridazine was added to 75 mmoles of ethyl isonipecotate in 5 mL NMP and 20 mL diisopropylethylamine (DIPEA) and refluxed for 6 hours. The product was isolated as described in Example 1a above to give a 44% yield of 3-(4-carboethoxy-1-piperidinyl)-6-methylpyridazine. Reduction of 18.8 mmol of this compound using 56.6 mmol DIBAL in 100 mL THF with a Rochelle's salt quench gave 3-(4-hydroxymethyl-1-piperidinyl)-6-methylpyridazine (Formula IV: R1 =CH3 ; Y=CH2) which was used unpurified in the final step. Reaction of 5 mmol of the product described in Example 1b with 4.5 mmol of the 3-(4-hydroxymethyl-1-piperidinyl)-6-methyl pyridazine according to the procedure of Example 1c afforded after recrystallization from ethyl acetate at -70° C. the compound of formula I (R1 =R4 =CH3, Y=CH 2, R2 =R3 =hydrogen) in 12% yield, m.p. 180°-185° C.
Quantity
55 mmol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[N:6][C:5](Cl)=[CH:4][CH:3]=1.[NH:9]1[CH2:19][CH2:18][CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][CH2:10]1>CN1C(=O)CCC1.C(N(C(C)C)CC)(C)C>[C:13]([CH:12]1[CH2:11][CH2:10][N:9]([C:5]2[N:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[CH2:19][CH2:18]1)([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
55 mmol
Type
reactant
Smiles
CC1=CC=C(N=N1)Cl
Name
Quantity
75 mmol
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The product was isolated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1CCN(CC1)C=1N=NC(=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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